1H-[1]benzofuro[3,2-c]pyrazole
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Overview
Description
Preparation Methods
The synthesis of 1H-BENZOFURO[3,2-C]PYRAZOLE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the treatment of 6-methoxybenzofuran-3(2H)-one with lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF). This is followed by a reaction with 3-substituted phenyl isothiocyanate to form thioamide intermediates. These intermediates then undergo condensation with hydrazine monohydrate in a dioxane/ethanol mixture to yield the desired benzofuropyrazole derivatives .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Chemical Reactions Analysis
1H-BENZOFURO[3,2-C]PYRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzofuran and pyrazole rings.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-BENZOFURO[3,2-C]PYRAZOLE involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been identified as tubulin polymerization inhibitors, which disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis . Additionally, it may interact with cannabinoid receptors, exhibiting selective affinity for CB2 receptors over CB1 receptors .
Comparison with Similar Compounds
1H-BENZOFURO[3,2-C]PYRAZOLE can be compared with other benzofuran-fused pyrazoles and related heterocyclic compounds. Similar compounds include:
1H-BENZOFURO[2,3-C]PYRIDINE: Another benzofuran-fused heterocycle with distinct biological activities.
3-PHENYL-1H-BENZOFURO[3,2-C]PYRAZOLE: A derivative with a phenyl group that may exhibit different pharmacological properties.
The uniqueness of 1H-BENZOFURO[3,2-C]PYRAZOLE lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
CAS No. |
39514-51-7 |
---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1H-[1]benzofuro[3,2-c]pyrazole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(12-7)5-10-11-9/h1-5H,(H,10,11) |
InChI Key |
VMLKMYJTGAISQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=NN3 |
Origin of Product |
United States |
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